molecular formula C25H28O6 B12837853 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate)

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate)

Cat. No.: B12837853
M. Wt: 424.5 g/mol
InChI Key: HWPKBZLTYKWTEU-UHFFFAOYSA-N
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Description

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is a complex organic compound known for its unique structural properties and diverse applications This compound belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) typically involves multi-step organic reactions. One common method includes the condensation of 1,8-dimethylxanthene with 2,2-dimethylpropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of ester bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions are performed using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce hydroxyxanthene compounds.

Scientific Research Applications

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent dye in various analytical techniques.

    Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with cellular components.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its fluorescent properties are due to the conjugated system within the xanthene structure, which allows it to absorb and emit light at specific wavelengths.

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The parent compound of the xanthene family, lacking the dimethyl and ester groups.

    9,9-Dimethylxanthene: A simpler derivative with only dimethyl groups attached.

    Xanthone: An oxidized form of xanthene with a keto group.

Uniqueness

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of ester groups enhances its solubility and potential for further chemical modifications, making it a versatile compound in various applications.

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

[6-(2,2-dimethylpropanoyloxy)-1,8-dimethyl-9-oxoxanthen-3-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C25H28O6/c1-13-9-15(29-22(27)24(3,4)5)11-17-19(13)21(26)20-14(2)10-16(12-18(20)31-17)30-23(28)25(6,7)8/h9-12H,1-8H3

InChI Key

HWPKBZLTYKWTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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